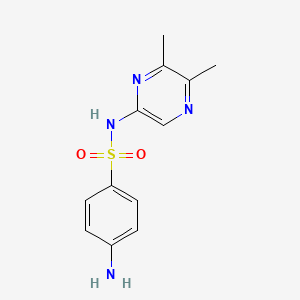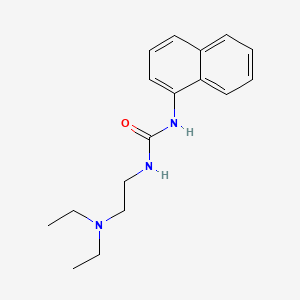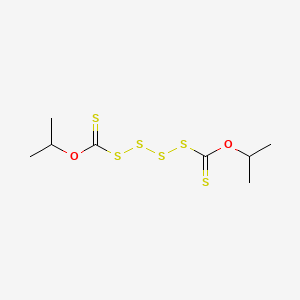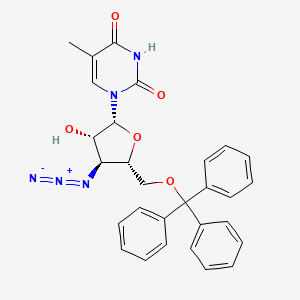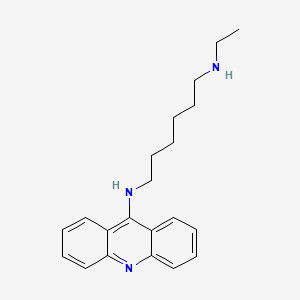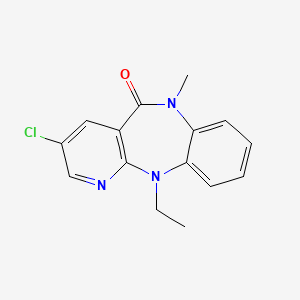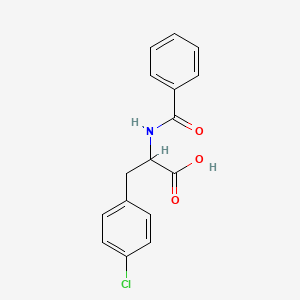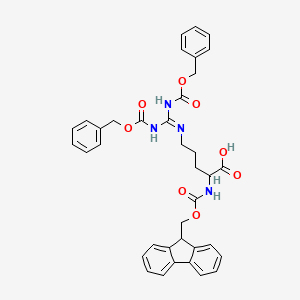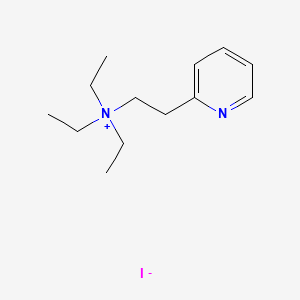
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide is a quaternary ammonium compound that features a pyridyl group attached to an ethyl chain, which is further connected to a triethylammonium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-(2-pyridyl)ethyl)ammonium iodide typically involves the reaction of 2-(2-pyridyl)ethylamine with triethylamine and an alkylating agent such as ethyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation and Reduction Reactions: The pyridyl group can participate in redox reactions, leading to the formation of pyridine N-oxides or reduced pyridines.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Reactions: Products include pyridine N-oxides.
Coupling Reactions: Products include biaryl and heterobiaryl compounds.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between organic and aqueous phases.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Wirkmechanismus
The mechanism of action of Triethyl(2-(2-pyridyl)ethyl)ammonium iodide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The quaternary ammonium group enhances the solubility of the compound in both organic and aqueous solvents, allowing it to mediate reactions efficiently. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions and influencing reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar phase-transfer catalytic properties but lacks the pyridyl group.
Pyridinium iodide: Contains a pyridyl group but lacks the triethylammonium moiety, resulting in different solubility and reactivity profiles.
Triethylammonium bromide: Similar structure but with a bromide ion instead of iodide, leading to different reactivity in substitution reactions.
Uniqueness
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide is unique due to the presence of both the pyridyl group and the triethylammonium moiety. This combination allows it to participate in a wider range of chemical reactions and enhances its solubility in various solvents, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6893-33-0 |
|---|---|
Molekularformel |
C13H23IN2 |
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
triethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C13H23N2.HI/c1-4-15(5-2,6-3)12-10-13-9-7-8-11-14-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KDWYRENFOSSLEZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CCC1=CC=CC=N1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





